2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]acetamide
Overview
Description
2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining triazino, indole, and thiadiazole moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]acetamide typically involves multiple steps:
Formation of the Triazino-Indole Core: This step involves the cyclization of appropriate precursors to form the triazino-indole core. Common reagents include hydrazine derivatives and indole-3-carboxaldehyde.
Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced through a reaction with thiosemicarbazide and an appropriate acylating agent.
Final Coupling: The final step involves coupling the triazino-indole core with the thiadiazole moiety using a suitable linker, such as an acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazino and thiadiazole rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indole and thiadiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, hydrazines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases, such as cancer and infectious diseases, due to its ability to interact with biological targets.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting or modulating their activity. This interaction is facilitated by the unique structural features of the compound, including its heterocyclic rings and functional groups.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]acetate
- **2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]cyclohexanone
Uniqueness
The uniqueness of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]acetamide lies in its specific combination of triazino, indole, and thiadiazole moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7OS2/c1-9(2)15-21-23-17(27-15)18-12(25)8-26-16-19-14-13(20-22-16)10-6-4-5-7-11(10)24(14)3/h4-7,9H,8H2,1-3H3,(H,18,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJSTKBHLZZYOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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